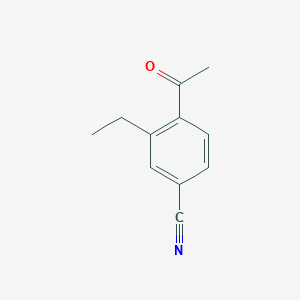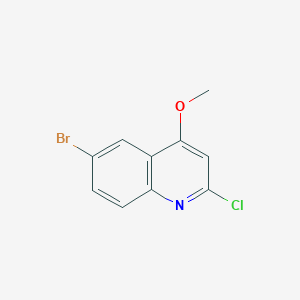![molecular formula C10H6F3NO2 B13678431 2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13678431.png)
2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one typically involves the introduction of a trifluoromethyl group into the oxazinone ring. One common method is the reaction of 4-methyl-2-trifluoromethyl-1,3-oxazin-6-one with indoles in an acidic medium. This reaction proceeds at the C-2 atom and leads to the formation of 2-(indol-3-yl)-4-methyl-2-trifluoromethyl-2,3-dihydro-1,3-oxazin-6-ones with yields ranging from 67% to 83% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of efficient and scalable synthetic routes, such as one-pot synthesis protocols, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the C-2 position.
Cyclization Reactions: It can form complex heterocyclic structures through cyclization reactions.
Addition Reactions: The compound reacts with nucleophiles such as water and methanol, adding at the C-2 atom even at room temperature.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include indoles, pyrroles, and N,N-dimethylaniline. Reaction conditions often involve acidic media and solvents like dry tetrahydrofuran (THF) .
Major Products Formed
The major products formed from reactions involving this compound include various indole derivatives and complex heterocyclic structures, which are of interest for their potential biological activities .
Scientific Research Applications
2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one involves its high reactivity with nucleophiles, which allows it to form stable adducts and complex heterocyclic structures.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-trifluoromethyl-1,3-oxazin-6-one: Shares a similar structure but lacks the methyl group at the C-2 position.
2-Trifluoromethyl-1,3-oxazin-6-ones: These compounds exhibit similar reactivity but differ in their substitution patterns.
Uniqueness
2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. The presence of both the methyl and trifluoromethyl groups enhances its potential as a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C10H6F3NO2 |
|---|---|
Molecular Weight |
229.15 g/mol |
IUPAC Name |
2-methyl-6-(trifluoromethyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H6F3NO2/c1-5-14-8-3-2-6(10(11,12)13)4-7(8)9(15)16-5/h2-4H,1H3 |
InChI Key |
LZZXMINFPBCZJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)C(F)(F)F)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


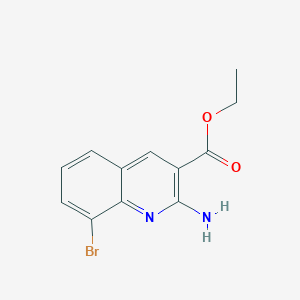
![4-[2-[2-[Boc-(methyl)amino]ethoxy]ethyl]-3-chloroaniline](/img/structure/B13678366.png)
![2-Bromo-N-(4,5-dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]benzenesulfonamide](/img/structure/B13678372.png)
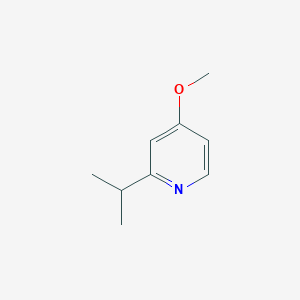
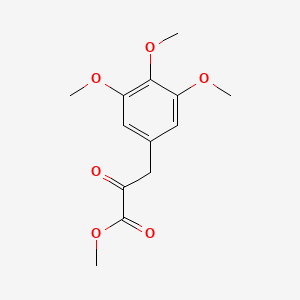
![7-Methyl-1,9-dioxaspiro[5.5]undecan-4-ol](/img/structure/B13678389.png)
![Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate](/img/structure/B13678392.png)
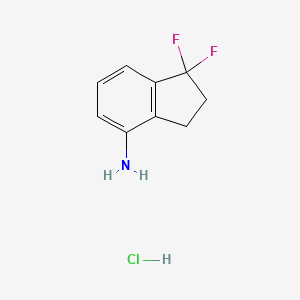

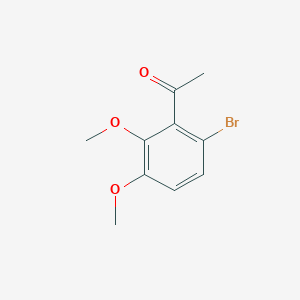
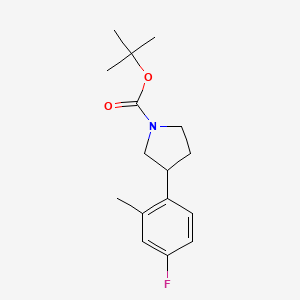
![2-(3-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678421.png)
